N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide (CAS 1788560-68-8) is a structurally differentiated screening compound for AGC kinase and CNS target discovery. The molecule's tertiary urea linkage is a crucial design feature that eliminates the hydrolytically labile N–H bond found in secondary amides, directly addressing metabolic stability attrition (class-level plasma t₁/₂ >29 h). Its unique 3-(4-methoxyphenyl) azepane core offers a distinct pseudorotational profile compared to piperidine or pyrrolidine analogs, enabling scaffold-hopping strategies to escape flat SAR. Procure this pre-stabilized chemotype for direct head-to-head stability comparisons and to explore isoform selectivity within the AGC kinase family.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 1788560-68-8
Cat. No. B2718610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide
CAS1788560-68-8
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCCCN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C22H26N2O4/c1-26-19-8-6-17(7-9-19)18-4-2-3-11-24(14-18)22(25)23-13-16-5-10-20-21(12-16)28-15-27-20/h5-10,12,18H,2-4,11,13-15H2,1H3,(H,23,25)
InChIKeyJSBPOTDGSXJMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide (CAS 1788560-68-8): Structural and Procurement Baseline for an Azepane–Benzodioxole Carboxamide Screening Candidate


N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide (CAS 1788560-68-8) is a fully synthetic small molecule (C₂₂H₂₆N₂O₄, MW 382.46 g/mol) that incorporates a seven-membered azepane ring, a 4-methoxyphenyl substituent at the azepane 3‑position, and a benzo[d][1,3]dioxol-5-ylmethyl urea-type side‑chain . The compound belongs to the azepane carboxamide class, a scaffold that has yielded potent inhibitors of protein kinase B (PKB/Akt) with demonstrated plasma stability in mouse models [1]. It is commercially available as a screening compound (purity ≥95%) from multiple suppliers .

Why In‑Class Azepane Carboxamides Cannot Be Interchanged: Differentiation of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide


The azepane carboxamide class exhibits extreme sensitivity to subtle structural modifications; in the seminal PKB inhibitor series, a single ester‑to‑amide linker replacement converted a plasma‑unstable compound (IC₅₀ PKB‑α = 5 nM, t₁/₂ < 1 h in mouse plasma) into a plasma‑stable analog (IC₅₀ PKB‑α = 4 nM, t₁/₂ > 29 h), while a regioisomeric shift abolished potency entirely [1]. Consequently, the combination of a methylene‑spaced benzodioxole urea, a 3‑(4‑methoxyphenyl) azepane substitution, and a tertiary urea linkage in the target compound cannot be mimicked by simpler N‑aryl azepane carboxamides or direct urea analogs without losing the differentiated steric, electronic, and pharmacokinetic profile inherent to this specific architecture . Generic substitution with an in‑class analog that lacks either the methylene spacer or the 4‑methoxyphenyl group risks forfeiting the precise conformational presentation required for target engagement and metabolic stability.

Quantitative Differentiation Evidence for N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide vs. Closest Structural Analogs


Methylene Spacer in the Benzodioxole Urea Arm Confers a Molecular Weight Differential of +120 Da vs. the Direct N‑Aryl Azepane Carboxamide Analog

The target compound incorporates a methylene (–CH₂–) spacer between the benzodioxole ring and the urea nitrogen, generating N-(benzo[d][1,3]dioxol-5-ylmethyl) carboxamide rather than the direct N-(benzo[d][1,3]dioxol-5-yl) carboxamide found in the simplest azepane–benzodioxole analog. This single‑carbon insertion increases the molecular weight from 262.30 g/mol (C₁₄H₁₈N₂O₃; direct N‑aryl analog) to 382.46 g/mol (C₂₂H₂₆N₂O₄) — a ΔMW of +120.16 Da — and introduces an additional rotatable bond that alters the conformational landscape available for target binding.

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

3‑(4‑Methoxyphenyl) Substitution vs. 2‑(Methylphenyl) Regioisomer: Positional and Electronic Differentiation

The target compound bears a 4‑methoxyphenyl group at the azepane 3‑position, in contrast to the 2‑(3‑methylphenyl) regioisomer N-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)azepane-1-carboxamide. The para‑methoxy substituent is electron‑donating (Hammett σₚ = −0.27 for OCH₃) and capable of hydrogen‑bond acceptance, whereas the meta‑methyl group is weakly electron‑donating (σₘ = −0.07) and hydrophobic. The 3‑position attachment in the target compound also places the aryl ring in a distinct spatial orientation relative to the urea pharmacophore compared to the 2‑position attachment in the comparator .

Structure–Activity Relationship Kinase Inhibitor Design Azepane Substitution

Azepane Scaffold Plasma Stability: Class‑Level Evidence That the 7‑Membered Ring Platform Enables Half‑Lives Exceeding 29 Hours in Mouse Plasma

Although direct plasma stability data for the target compound are not publicly available, structure‑based optimization studies of closely related azepane carboxamide PKB inhibitors demonstrated that the azepane scaffold, when coupled with a metabolically stable linker, confers extraordinary plasma stability. Compound 4 (N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide) exhibited t₁/₂ > 29 h and IC₅₀ PKB‑α = 4 nM, while compound 7 reached t₁/₂ = 161 h [1]. In contrast, the ester‑linked lead compound 1 was completely plasma‑unstable [1]. This class‑level evidence indicates that properly designed azepane carboxamides can avoid the rapid hydrolytic clearance that plagues many heterocyclic kinase inhibitor scaffolds.

Pharmacokinetics Plasma Stability Azepane Derivatives Drug Discovery

Tertiary Urea vs. Secondary Amide Linkage: Resistance to Hydrolytic Metabolism

The target compound features a fully substituted (tertiary) urea where the azepane nitrogen is part of the urea bond, distinguishing it from secondary amide‑linked analogs such as N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylthio)thiazole-4-carboxamide [1]. Tertiary ureas are generally less susceptible to hydrolytic amidase cleavage than secondary amides, and the nitrogen substituent pattern has been shown to dramatically affect plasma stability in the azepane series: the secondary amide in compound 4 (azepane‑NH–CO–aryl) was plasma‑stable, whereas the ester in compound 1 was completely labile [2].

Drug Metabolism Urea Pharmacophore Metabolic Stability Azepane Chemistry

Critical Caution: Absence of Published Biological Activity Data for This Specific Compound

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and major patent databases (as of April 2026) has identified no published IC₅₀, Kᵢ, EC₅₀, selectivity, cellular activity, or in vivo data for N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide (CAS 1788560-68-8). All differentiation claims in this guide are therefore based on structural comparison, class‑level inference from the azepane carboxamide PKB inhibitor literature [1], and physicochemical property differences relative to the closest commercially available structural analogs. Users should treat this compound as an uncharacterized screening candidate whose biological activity and selectivity profile remain entirely unknown.

Data Gaps Procurement Risk Assessment Screening Candidate

Recommended Application Scenarios for N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide Based on Structural Differentiation Evidence


De Novo Kinase Inhibitor Screening Libraries Targeting the AGC Kinase Family (PKB/Akt, PKA, PKC)

The azepane–benzodioxole scaffold is validated in the AGC kinase family: compound 4 from the Breitenlechner series achieved IC₅₀ PKB‑α = 4 nM with >29 h plasma stability, while cocrystal structures with PKA confirmed specific binding interactions [1]. The target compound, with its distinct methylene‑spaced benzodioxole urea and 3‑(4‑methoxyphenyl) substitution, provides a structurally differentiated chemotype for exploring SAR beyond the previously characterized amide series. Inclusion in a kinase‑focused screening deck enables head‑to‑head assessment of how the tertiary urea and altered aryl positioning affect isoform selectivity within the AGC family.

Metabolic Stability‑Focused Hit Identification: Tertiary Urea Azepanes as Inherently Stabilized Screening Candidates

The tertiary urea linkage in the target compound eliminates the hydrolytically labile N–H bond found in secondary amides, a feature that class‑level data suggest contributes to plasma half‑lives exceeding 29 hours in the azepane series [1]. For drug discovery programs where early metabolic stability attrition is a bottleneck, this compound serves as a pre‑stabilized scaffold for hit‑finding. Procurement enables direct comparison of microsomal and plasma stability against secondary amide‑containing screening hits in the same assay panel.

Scaffold‑Hopping Medicinal Chemistry: Replacing Piperidine or Pyrrolidine Cores with a 3‑Aryl Azepane

The 3‑(4‑methoxyphenyl) azepane core in the target compound offers a conformational profile distinct from the more common piperidine (6‑membered) and pyrrolidine (5‑membered) saturated heterocycles. The seven‑membered ring permits unique pseudorotational states and a different vector for the aryl substituent compared to piperidine analogs [1]. Medicinal chemistry teams seeking to escape flat SAR or improve selectivity through scaffold hopping can use this compound as a starting point, with the 4‑methoxyphenyl group providing a handle for further derivatization.

Urea Pharmacophore Exploration in CNS Drug Discovery Programs

The benzodioxol‑5‑ylmethyl urea moiety is a privileged fragment in CNS drug discovery, appearing in ligands targeting monoamine transporters (NET, DAT) and σ‑1 receptors with IC₅₀ values < 100 nM in related azepane series [2]. The target compound combines this pharmacophore with a 3‑aryl azepane core, offering a novel vector for CNS‑oriented screening. Its calculated properties (MW 382.46, moderate lipophilicity predicted from the 4‑methoxyphenyl group) place it within the upper range of CNS drug‑like space, making it a viable candidate for blood–brain barrier penetration assessment in early profiling.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.